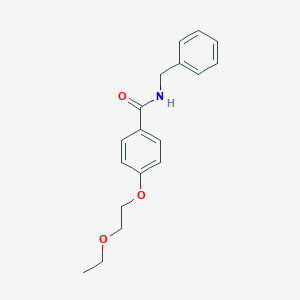

N-benzyl-4-(2-ethoxyethoxy)benzamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of N-benzyl-4-(2-ethoxyethoxy)benzamide follows International Union of Pure and Applied Chemistry (IUPAC) conventions for organic compound naming. The IUPAC name precisely describes the molecular structure: this compound, where the benzyl group is attached to the nitrogen atom of the benzamide core structure. The compound is officially registered with the Chemical Abstracts Service (CAS) under the number 902385-38-0, providing a unique identifier for chemical databases and regulatory purposes.

The systematic identification includes several key structural descriptors that facilitate accurate chemical communication. The compound's canonical SMILES notation is represented as CCOCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2, which provides a linear encoding of the molecular structure. Additionally, the International Chemical Identifier (InChI) string InChI=1S/C18H21NO3/c1-2-21-12-13-22-17-10-8-16(9-11-17)18(20)19-14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,19,20) offers a standardized representation that ensures unambiguous identification across different chemical databases.

The InChI Key IWHWXGGOCTYKDW-UHFFFAOYSA-N serves as a condensed hash code derived from the full InChI string, enabling rapid database searches and cross-referencing. This systematic approach to nomenclature ensures that this compound can be accurately identified and distinguished from structurally similar compounds in scientific literature and commercial databases.

Properties

Molecular Formula |

C18H21NO3 |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

N-benzyl-4-(2-ethoxyethoxy)benzamide |

InChI |

InChI=1S/C18H21NO3/c1-2-21-12-13-22-17-10-8-16(9-11-17)18(20)19-14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,19,20) |

InChI Key |

IWHWXGGOCTYKDW-UHFFFAOYSA-N |

SMILES |

CCOCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzamide derivatives, including N-benzyl-4-(2-ethoxyethoxy)benzamide, as inhibitors of glutathione S-transferase P1-1 (GSTP1-1), an enzyme involved in cancer cell survival. The compound has shown promise in inducing apoptosis in tumor cells by disrupting the interaction between GSTP1-1 and key apoptotic proteins like JNK1 and TRAF2 .

Case Study:

- A study demonstrated that modifications to the benzamide structure could enhance binding affinity to GSTP1-1, leading to improved pro-apoptotic effects on cultured tumor cells .

Viral Inhibition

Benzamide derivatives have also been explored for their antiviral properties. Compounds structurally related to this compound have been identified as effective inhibitors of viral entry mechanisms, particularly against filoviruses such as Ebola and Marburg .

Data Table: Antiviral Activity of Benzamide Derivatives

| Compound Name | Virus Target | EC50 (µM) | Reference |

|---|---|---|---|

| CBS1118 | Ebola | <10 | |

| Compound 20 | Marburg | <15 | |

| This compound | TBD | TBD | TBD |

Herbicidal Activity

Recent research has indicated that benzamide derivatives can serve as effective herbicides. Specifically, compounds similar to this compound have been shown to interfere with carotenoid biosynthesis in plants, leading to bleaching effects on newly grown leaves .

Case Study:

- A series of experiments evaluated the herbicidal activity of various benzamide derivatives, revealing that certain substitutions on the benzene ring significantly enhance herbicidal efficacy .

Data Table: Herbicidal Efficacy of Benzamide Derivatives

| Compound Name | Herbicidal Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Compound 406 | High | Inhibition of β-carotene biosynthesis | |

| Compound 412 | Moderate | Disruption of plastoquinone production | |

| This compound | TBD | TBD | TBD |

Future Directions and Research Needs

The promising applications of this compound warrant further investigation into its pharmacokinetics and long-term efficacy in both medicinal and agricultural contexts. Future research should focus on optimizing its chemical structure to enhance potency and selectivity against specific biological targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Benzamide Derivatives

Structural Modifications and Physicochemical Properties

The substituents on the benzamide scaffold significantly alter physicochemical properties. Key comparisons include:

Table 1: Substituent Effects on Melting Points and Solubility

Key Observations :

- Ether Chains (e.g., 2-ethoxyethoxy) : Enhance solubility in polar aprotic solvents like DMF, as seen in 3n .

- Hydroxyl Groups : Increase polarity but may reduce synthetic yields, as observed in Rip-D (34% yield) .

- Bulkier Substituents (e.g., tert-butyl) : Improve thermal stability, exemplified by N-benzyl-4-tert-butyl-N-ethynyl-benzamide (3i) .

Key Insights :

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance bioactivity. For example, AS-4370’s 4-fluorobenzyl and chloro substituents contribute to its gastrokinetic potency .

Preparation Methods

Activation of Carboxylic Acid

Carboxylic acid activation is often performed using reagents such as isobutyl chloroformate (IBCF) or carbodiimides (e.g., EDC) in the presence of base catalysts like N,N-dimethylaminopyridine (DMAP) to form reactive intermediates (e.g., mixed anhydrides or active esters) that readily react with amines.

Alternatively, direct coupling can be achieved using phosphorus-based reagents such as triphenylphosphine and iodine (PPh3/I2), which activate the acid in situ for amide formation with benzylamine at low temperatures (0 °C to room temperature).

Amide Bond Formation

Benzylamine is added to the activated acid derivative, often in a slight excess (1.5 to 3 equivalents), to ensure complete conversion.

The reaction is typically conducted in organic solvents such as dichloromethane (CH2Cl2), tetrahydrofuran (THF), or dioxane, at temperatures ranging from 0 °C to reflux conditions depending on the activation method.

Reaction times vary from 10 minutes to several hours (up to 16 hours) to achieve full conversion, monitored by thin-layer chromatography (TLC) or other analytical methods.

Workup and Purification

After completion, the reaction mixture is concentrated under reduced pressure.

Purification is commonly accomplished by column chromatography on silica gel using gradients of ethyl acetate and hexane (10–40% EtOAc in hexane) to isolate the pure this compound.

Recrystallization from ethyl acetate/hexane mixtures is also employed to obtain analytically pure solids with high yields.

Alternative Synthetic Routes and Modifications

Phosphorus-based activation (PPh3/I2 method): This method activates the carboxylic acid in situ at low temperature and allows rapid amide formation with benzylamine, often yielding >95% pure product after chromatography.

Sodium bicarbonate-mediated substitution: Although primarily used for related benzoxazine derivatives, this mild base-mediated approach with benzylamine in methanol/water mixtures at 40 °C can be adapted for certain amide formations, offering moderate to high yields (69–87%).

Catalytic reductive aminocarbonylation: For aryl iodides or bromides, nickel or cobalt catalysis with reductants such as Zn or Mn can be employed to form benzamide derivatives directly from aryl halides and nitroarenes, though this method is more complex and typically used for different benzamide scaffolds.

Analytical and Characterization Data

Purity and identity are confirmed by melting point determination , 1H NMR , and 13C NMR spectroscopy, as well as mass spectrometry and IR spectroscopy .

Typical 1H NMR signals for the benzyl moiety appear as a doublet around 4.7 ppm (CH2 adjacent to N) and aromatic protons between 7.0–8.0 ppm.

The ethoxyethoxy side chain protons resonate in the 3.3–4.0 ppm range, consistent with ether linkages.

Summary Table of Key Preparation Methods

This comprehensive overview demonstrates that the preparation of this compound is efficiently achieved via classical amide coupling strategies, with the most reliable methods employing carboxylic acid activation by isobutyl chloroformate or phosphorus-based reagents, followed by reaction with benzylamine under mild conditions and purification by chromatography. Alternative methods offer moderate yields and may be useful depending on substrate availability and desired scale.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-benzyl-4-(2-ethoxyethoxy)benzamide, and how do reaction conditions influence yield?

- Methodology : Multi-step organic synthesis typically involves coupling benzoyl chloride derivatives with substituted amines. Key steps include:

- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) improve solubility and reaction kinetics .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .

- Yield enhancement : Catalytic additives (e.g., TBAI for nucleophilic substitutions) and inert atmospheres (argon/nitrogen) reduce oxidative by-products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing This compound?

- Structural confirmation :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxyethoxy chain integration at δ 3.5–4.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₈H₂₁NO₄ at 316.1543) .

- Purity assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .

Q. How are in vitro biological activities of this compound evaluated in early-stage research?

- Assay selection :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Anti-inflammatory : COX-2 inhibition assays using ELISA .

- Cytotoxicity : MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethoxyethoxy chain length) affect pharmacological activity?

- SAR insights :

- Ethoxyethoxy group : Extending the chain enhances solubility but may reduce blood-brain barrier penetration .

- Benzyl vs. heteroaromatic substitutions : Pyridinyl or thiazole groups increase target affinity (e.g., P2X7 receptor antagonism) .

Q. What computational strategies predict This compound's interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., BCL-2 for anticancer activity) .

- MD simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .

- ADMET prediction : SwissADME estimates bioavailability, LogP, and CYP450 interactions .

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. pro-apoptotic effects) be resolved?

- Root-cause analysis :

- Concentration-dependent effects : Re-test at lower doses (1–10 µM) to rule out cytotoxicity .

- Cell-type specificity : Compare primary vs. immortalized cell lines .

- Off-target profiling : Kinase screening panels (e.g., Eurofins) identify unintended targets .

Q. What mechanisms underlie its pharmacological activity in immune modulation?

- Key pathways :

- P2X7 receptor antagonism : Blocks ATP-induced IL-1β release (ELISA validation) .

- NF-κB inhibition : Western blot for p65 phosphorylation in LPS-stimulated macrophages .

Q. What strategies improve solubility and bioavailability for preclinical development?

- Formulation approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.